N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is likely an organic molecule with potential applications in various fields such as medicine or materials science. It contains functional groups such as an amide and a pyrimidine ring, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various substituents attached to this ring, including a methyl group, a phenyl group, and an ethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the pyrimidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl and methyl groups .Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. Based on its chemical structure, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict which pathways might be impacted .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-27-17-8-6-5-7-16(17)23-20(25)18-14(3)22-21(26)24-19(18)15-11-9-13(2)10-12-15/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSNXWURNHGBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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